![molecular formula C15H21N3O4S B2870217 叔丁基 3-(2,2-二氧化-1H-苯并[c][1,2,6]噻二嗪-3(4H)-基)氮杂环丁烷-1-羧酸酯 CAS No. 1380300-39-9](/img/structure/B2870217.png)

叔丁基 3-(2,2-二氧化-1H-苯并[c][1,2,6]噻二嗪-3(4H)-基)氮杂环丁烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

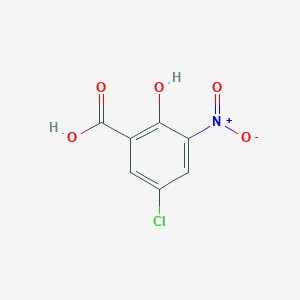

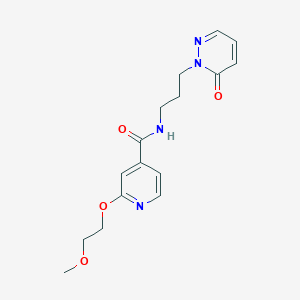

The compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a carboxylate group, an azetidine ring, and a benzo[c][1,2,6]thiadiazin-3(4H)-yl group with two oxygen atoms attached .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via various organic reactions. For instance, tert-butyl aryl sulfides, which are structurally similar to part of the given compound, can be synthesized via C-S cross coupling using S-tert-butyl isothiouronium bromide as an odorless surrogate for tert-butyl thiol .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The azetidine ring, a four-membered ring containing nitrogen, would add to this complexity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the carboxylate group could participate in acid-base reactions, and the azetidine ring could undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylate group could make it polar, and the tert-butyl group could contribute to its hydrophobicity .科学研究应用

Synthesis of Novel Organic Compounds

This compound serves as a versatile building block in the synthesis of a wide array of novel organic compounds. Its derivatives, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones, are synthesized for their potential biological activities .

Antibacterial and Antifungal Activities

Derivatives of this compound have been studied for their antibacterial and antifungal properties. They have shown moderate activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Anticancer Properties

The structural flexibility and the presence of polar nitrogen atoms in the piperazine ring of its derivatives contribute to a wide spectrum of biological activities, including potential anticancer properties .

Antiparasitic and Antihistamine Activities

Some derivatives have been reported to exhibit antiparasitic and antihistamine activities, which can be attributed to the conformational flexibility of the piperazine ring, enhancing interaction with biological macromolecules .

Antidepressant Effects

The incorporation of the piperazine ring in its derivatives is considered an important synthetic strategy in drug discovery, with some compounds showing antidepressive activities .

Drug Discovery and Medicinal Chemistry

The compound’s derivatives are gaining importance in medicinal chemistry due to their wide range of biological activity and medicinal applications. They serve as important synthetic intermediates in the field of drug discovery .

DNA Intercalating Agents

Some derivatives containing the compound have been reported to act as DNA intercalating agents with antiviral and cytotoxic activity, which is crucial in the development of new therapeutic drugs .

Enhancement of Material Properties

As a precursor, this compound is used in the synthesis of materials such as thia and oxa-azaspiro[3.4]octanes. It can undergo [3+2] cycloadditions with dipolariphiles to generate small-ring spirocycles, which are significant in enhancing the mechanical properties and thermal stability of polymer materials .

属性

IUPAC Name |

tert-butyl 3-(2,2-dioxo-1,4-dihydro-2λ6,1,3-benzothiadiazin-3-yl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-15(2,3)22-14(19)17-9-12(10-17)18-8-11-6-4-5-7-13(11)16-23(18,20)21/h4-7,12,16H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWROROWDJGKFJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CC3=CC=CC=C3NS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanenitrile](/img/structure/B2870144.png)

![5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2870145.png)

![6-fluoro-N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2870147.png)

![4-Methyl-6-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B2870150.png)

![3-amino-7,7-dimethyl-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2870152.png)

![1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2870153.png)